molecular formula C6H12ClN B11756605 2-Azabicyclo[3.1.1]heptane hydrochloride

2-Azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B11756605
M. Wt: 133.62 g/mol
InChI Key: LJXVTNBUFMWFLM-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which make it a valuable scaffold for drug development. The bicyclic framework provides rigidity and a defined spatial arrangement, which can be advantageous in the design of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction proceeds under mild conditions and results in the formation of the desired amine as a free base .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to avoid the need for column chromatography at any step. This approach allows for the efficient production of large quantities of the compound. For example, the hydrochloride salt of the compound can be obtained by adding hydrochloric acid in dioxane and evaporating the mixture to yield the crystalline product .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Azabicyclo[3.1.1]heptane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets within biological systems. The compound’s rigid bicyclic structure allows it to fit into binding sites of enzymes or receptors with high specificity. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

2-Azabicyclo[3.1.1]heptane hydrochloride can be compared with other similar compounds, such as:

    3-Azabicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.

    Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, making it less versatile in terms of chemical reactivity.

    Piperidine: A six-membered ring containing a nitrogen atom, but lacks the rigidity and defined spatial arrangement of the bicyclic structure.

The uniqueness of this compound lies in its combination of a rigid bicyclic framework and the presence of a nitrogen atom, which provides a balance of stability and reactivity that is valuable in various applications .

Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

2-azabicyclo[3.1.1]heptane;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-2-7-6-3-5(1)4-6;/h5-7H,1-4H2;1H

InChI Key

LJXVTNBUFMWFLM-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC1C2.Cl

Origin of Product

United States

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